molecular formula C23H24FN3O2S B2803260 N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901258-17-1

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2803260
M. Wt: 425.52
InChI Key: BGUILJZDEPOPLZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity, selectivity, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds include various thiophene-based structures evaluated using in vitro assays, indicating potential carcinogenicity. However, their chemical and biological behavior raises questions about their capability to induce tumors in vivo, highlighting the complexity of predicting carcinogenicity based solely on in vitro assessments (Ashby et al., 1978).

Imidazole Scaffold in Kinase Inhibition

Compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These scaffolds are crucial in designing drugs that inhibit specific kinases with high selectivity and potency, demonstrating the importance of scaffold-based drug design in therapeutic applications (Scior et al., 2011).

Cytochrome P450 Isoforms in Drug Metabolism

The cytochrome P450 (CYP) enzyme system plays a critical role in the metabolism of a wide range of drugs, with certain isoforms being responsible for the metabolism of specific substrates. Understanding the selectivity and activity of chemical inhibitors against CYP isoforms is vital for predicting drug-drug interactions and optimizing drug therapy, emphasizing the importance of enzymatic studies in drug development (Khojasteh et al., 2011).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c1-29-19-8-4-5-16(13-19)22-26-21(15-9-11-17(24)12-10-15)23(27-22)30-14-20(28)25-18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUILJZDEPOPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide

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